molecular formula C14H19BrO B8662219 4-bromo-1-(3-methylbut-3-enoxy)-2-propan-2-ylbenzene

4-bromo-1-(3-methylbut-3-enoxy)-2-propan-2-ylbenzene

Cat. No.: B8662219
M. Wt: 283.20 g/mol
InChI Key: YDJLUBQIMSZYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-(3-methylbut-3-enoxy)-2-propan-2-ylbenzene is an organic compound with the molecular formula C14H19BrO This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 3-methylbut-3-en-1-yl group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(3-methylbut-3-enoxy)-2-propan-2-ylbenzene typically involves the reaction of 4-bromophenol with 3-methylbut-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(3-methylbut-3-enoxy)-2-propan-2-ylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-bromo-1-(3-methylbut-3-enoxy)-2-propan-2-ylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-1-(3-methylbut-3-enoxy)-2-propan-2-ylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-[(3-methylbut-2-en-1-yl)oxy]benzene
  • 4-Bromo-1-butene
  • 4-Bromo-2-(propan-2-yl)phenol

Uniqueness

4-bromo-1-(3-methylbut-3-enoxy)-2-propan-2-ylbenzene is unique due to the presence of both a 3-methylbut-3-en-1-yl group and a propan-2-yl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H19BrO

Molecular Weight

283.20 g/mol

IUPAC Name

4-bromo-1-(3-methylbut-3-enoxy)-2-propan-2-ylbenzene

InChI

InChI=1S/C14H19BrO/c1-10(2)7-8-16-14-6-5-12(15)9-13(14)11(3)4/h5-6,9,11H,1,7-8H2,2-4H3

InChI Key

YDJLUBQIMSZYIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCCC(=C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-2-isopropylphenol (897 mg, 4.17 mmol) was dissolved in DMF (4.17 mL) and 4-bromo-2-methylbut-1-ene (1.24 g, 8.34 mmol) was added followed by K2CO3 (1.15 g, 8.34 mmol). The reaction mixture was heated to 60° C. overnight, cooled to room temperature, and diluted with Hexanes:EtOAc (1:1). Water was added and the organic layer was separated, dried over Na2SO4, filtered, and concentrated under vacuum. The crude residue was purified by silica gel chromatography, eluting with 0-15% EtOAc/Hexanes to give the title compound as a colorless oil.
Quantity
897 mg
Type
reactant
Reaction Step One
Name
Quantity
4.17 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
Quantity
1.15 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Hexanes EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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